Lunacalcipol

Beschreibung

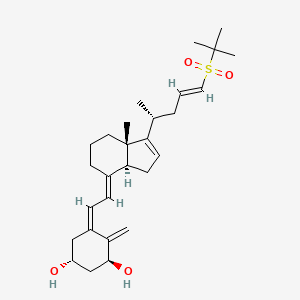

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

CTA018 is a rationally designed Vitamin D hormone analog that acts as both a potent VDR agonist and CYP24 inhibitor. The Company believes this dual mechanism of action will provide efficacy and safety advantages over existing Vitamin D hormone replacement therapies for SHPT. CTA018 binds to the VDR located in parathyroid cells and triggers a genomic cascade of events resulting in suppression of PTH secretion. It also binds to the substrate binding pocket of CYP24, a cytochrome P450 enzyme that specifically and efficiently catabolizes Vitamin D hormones. By binding to CYP24 and blocking its activity, CTA018 levels in cells are more readily raised to therapeutic levels. Unlike common cytochrome P450 inhibitors (such as ketoconazole) which act non-specifically on all cytochromes, CTA018 specifically targets CYP24, making drug-drug interactions far less likely. The Company believes the novel dual activity of CTA018 will reduce the incidence of clinically-acquired resistance to Vitamin D hormone replacement therapy, allowing greatly improved efficacy at well tolerated dosages. |

|---|---|

CAS-Nummer |

250384-82-8 |

Molekularformel |

C28H42O4S |

Molekulargewicht |

474.7 g/mol |

IUPAC-Name |

trans-(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-5-tert-butylsulfonylpent-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H42O4S/c1-19(9-8-16-33(31,32)27(3,4)5)24-13-14-25-21(10-7-15-28(24,25)6)11-12-22-17-23(29)18-26(30)20(22)2/h8,11-13,16,19,23,25-26,29-30H,2,7,9-10,14-15,17-18H2,1,3-6H3/b16-8+,21-11+,22-12-/t19-,23-,25+,26+,28-/m1/s1 |

InChI-Schlüssel |

RFQHCLMGLJGZNV-UXXOMSPDSA-N |

Isomerische SMILES |

C[C@H](C/C=C/S(=O)(=O)C(C)(C)C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

Kanonische SMILES |

CC(CC=CS(=O)(=O)C(C)(C)C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lunacalcipol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Lunacalcipol: A Technical Deep Dive into its Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunacalcipol (also known as CTA018) is a novel Vitamin D analogue characterized as a "Vitamin D Signal Amplifier." It has been developed to exhibit a unique dual mechanism of action, positioning it as a potentially more potent and safer therapeutic agent compared to existing Vitamin D therapies. This technical guide provides an in-depth exploration of the core mechanism of action of Lunacalcipol, summarizing available quantitative data, outlining experimental methodologies, and visualizing key pathways.

Core Mechanism of Action: A Dual Approach

Lunacalcipol's primary mechanism revolves around two distinct but synergistic actions:

-

Potent Vitamin D Receptor (VDR) Agonism: Like the endogenous active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), Lunacalcipol binds to and activates the Vitamin D Receptor, a nuclear transcription factor. This activation initiates a cascade of genomic events that regulate the expression of numerous genes involved in calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune modulation.

-

Potent Inhibition of CYP24A1: Lunacalcipol is a potent inhibitor of the enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1). This mitochondrial enzyme is the primary catalyst in the degradation of calcitriol (B1668218) and other Vitamin D analogues. By inhibiting CYP24A1, Lunacalcipol prevents its own breakdown and that of endogenous calcitriol, thereby amplifying and prolonging the Vitamin D signal within target cells.

This dual mechanism is designed to enhance the therapeutic effects of VDR activation while potentially mitigating the risk of hypercalcemia, a common side effect of potent Vitamin D analogues.

Quantitative Data Summary

The following tables summarize the available quantitative data for Lunacalcipol's interaction with its primary targets.

| Parameter | Value | Notes |

| CYP24A1 Inhibition | ||

| IC50 | 27 ± 6 nM[1][2] | This value indicates the concentration of Lunacalcipol required to inhibit 50% of the enzymatic activity of CYP24A1. |

| Vitamin D Receptor (VDR) Binding | ||

| Relative Binding Affinity | 15-fold lower than 1α,25(OH)2D3[1][2] | This indicates that a higher concentration of Lunacalcipol is required to achieve the same level of VDR occupancy as the native ligand. A specific Kd or IC50 value is not publicly available. |

| Parathyroid Hormone (PTH) Suppression | ||

| In Vivo Efficacy (Rodent Model of CKD) | Effective suppression of elevated iPTH | Lunacalcipol was shown to suppress parathyroid hormone levels in a preclinical model of chronic kidney disease at doses that did not affect serum calcium or phosphorus levels. Specific dose-response data is not publicly available.[1] |

| Human Phase I Study | >20% mean reduction in PTH | In a Phase I study in healthy volunteers, repeated 180 mcg doses of Lunacalcipol resulted in a mean reduction of PTH levels of over 20% without altering serum calcium or phosphorus. |

| Psoriasis Preclinical Data | ||

| Effect on Keratinocyte Proliferation | Inhibits proliferation of human epidermal keratinocytes | While preclinical studies have shown this effect, specific dose-response data is not publicly available. |

Signaling Pathways and Molecular Interactions

Vitamin D Receptor (VDR) Signaling Pathway

Upon entering the target cell, Lunacalcipol binds to the ligand-binding domain of the VDR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The Lunacalcipol-VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the initiation of gene transcription.

CYP24A1 Inhibition Mechanism

Lunacalcipol acts as a potent inhibitor of the CYP24A1 enzyme. This enzyme is responsible for the hydroxylation and subsequent inactivation of Vitamin D compounds. By binding to the active site of CYP24A1, Lunacalcipol prevents the breakdown of both itself and the endogenous active Vitamin D, 1α,25(OH)2D3. This leads to an accumulation of active Vitamin D molecules within the cell, thereby enhancing and prolonging the activation of the VDR signaling pathway.

Experimental Protocols

While specific, detailed protocols for Lunacalcipol are proprietary, the following sections describe the general methodologies typically employed for the key experiments cited.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (Lunacalcipol) to the VDR.

-

Principle: A radiolabeled Vitamin D analogue (e.g., [3H]-1α,25(OH)2D3) is incubated with a source of VDR (e.g., recombinant human VDR or cell lysates). The addition of unlabeled Lunacalcipol at increasing concentrations will compete with the radioligand for binding to the VDR. The amount of radioligand displaced is proportional to the affinity of Lunacalcipol for the VDR.

-

General Protocol:

-

Prepare a reaction mixture containing a fixed concentration of radiolabeled ligand and VDR preparation in a suitable binding buffer.

-

Add increasing concentrations of Lunacalcipol or a known VDR ligand (for a standard curve) to the reaction mixture.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as filtration through glass fiber filters.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

The concentration of Lunacalcipol that displaces 50% of the bound radioligand (IC50) is determined and can be used to calculate the equilibrium dissociation constant (Ki).

-

In Vitro CYP24A1 Enzyme Inhibition Assay

This assay measures the ability of Lunacalcipol to inhibit the metabolic activity of the CYP24A1 enzyme.

-

Principle: Recombinant human CYP24A1 enzyme is incubated with its substrate (e.g., 1α,25(OH)2D3) in the presence and absence of Lunacalcipol. The rate of metabolite formation is measured to determine the inhibitory activity of Lunacalcipol.

-

General Protocol:

-

Prepare a reaction mixture containing recombinant CYP24A1, a suitable buffer system, and a cofactor such as NADPH.

-

Add increasing concentrations of Lunacalcipol or a known inhibitor (e.g., ketoconazole) to the reaction mixture.

-

Initiate the enzymatic reaction by adding the substrate (1α,25(OH)2D3).

-

Incubate for a defined period at a controlled temperature.

-

Stop the reaction, typically by adding a quenching solvent.

-

Extract the substrate and its metabolites.

-

Quantify the formation of the primary metabolite (e.g., 24,25(OH)2D3) using a method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The concentration of Lunacalcipol that inhibits 50% of the enzyme activity (IC50) is calculated.

-

In Vitro Parathyroid Hormone (PTH) Secretion Assay

This assay assesses the effect of Lunacalcipol on the secretion of PTH from parathyroid cells in culture.

-

Principle: Primary parathyroid cells or a suitable parathyroid cell line are cultured and treated with Lunacalcipol. The amount of PTH secreted into the culture medium is then measured.

-

General Protocol:

-

Isolate and culture primary parathyroid cells or maintain a parathyroid cell line.

-

Plate the cells in multi-well plates and allow them to adhere.

-

Replace the culture medium with a medium containing various concentrations of Lunacalcipol. Include appropriate controls (vehicle and positive control, e.g., high calcium concentration).

-

Incubate the cells for a specified period.

-

Collect the culture supernatant.

-

Measure the concentration of PTH in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Normalize the PTH levels to the cell number or total protein content.

-

Determine the dose-dependent effect of Lunacalcipol on PTH secretion.

-

Conclusion

Lunacalcipol represents a significant advancement in the field of Vitamin D analogue therapeutics. Its dual mechanism of action, combining potent VDR agonism with robust CYP24A1 inhibition, offers the potential for enhanced efficacy and an improved safety profile. The available data, though limited in the public domain, strongly support this dual-action hypothesis. Further publication of detailed preclinical and clinical data will be crucial for fully elucidating the therapeutic potential of this promising compound.

References

Dual-Action Vitamin D Receptor Agonist and CYP24A1 Inhibitor CTA018: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTA018, also known as GHP-GH-16,23-diene-25S02-1, is a novel vitamin D analog engineered with a dual mechanism of action: it functions as both a Vitamin D Receptor (VDR) agonist and an inhibitor of the enzyme CYP24A1. This unique profile makes it a promising therapeutic candidate, particularly in the context of chronic kidney disease (CKD) and secondary hyperparathyroidism (sHPT), where vitamin D metabolism is often dysregulated. This technical guide provides a comprehensive overview of CTA018, consolidating key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows.

Introduction

Vitamin D plays a crucial role in calcium homeostasis and bone metabolism. Its active form, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. The levels of active vitamin D are tightly regulated by the enzyme CYP24A1, which catabolizes and inactivates it. In certain pathological conditions, such as chronic kidney disease, the expression and activity of CYP24A1 are abnormally elevated, leading to a deficiency of active vitamin D and the development of secondary hyperparathyroidism.

CTA018 was designed to address this issue by simultaneously activating the VDR and preventing the breakdown of the active vitamin D hormone. This dual action is intended to enhance the therapeutic effects of VDR activation while overcoming the resistance caused by excessive CYP24A1 activity.

Mechanism of Action

CTA018's dual functionality stems from its unique chemical structure. It acts as an agonist at the Vitamin D Receptor, initiating the downstream signaling cascade that regulates gene expression involved in calcium and bone metabolism. Concurrently, it inhibits the catalytic activity of CYP24A1, the primary enzyme responsible for the degradation of 1α,25(OH)₂D₃.

VDR Agonism

CTA018 binds to the VDR, inducing a conformational change that promotes the recruitment of coactivator proteins and the initiation of transcription of target genes. Molecular modeling studies suggest that the sulfonic group in the side chain of CTA018 plays a critical role in its VDR agonistic activity through interaction with key amino acid residues, such as His393, within the VDR ligand-binding pocket.[1][2]

CYP24A1 Inhibition

CTA018 acts as a potent inhibitor of the CYP24A1 enzyme. By blocking the active site of this enzyme, CTA018 prevents the hydroxylation and subsequent inactivation of 1α,25(OH)₂D₃. This leads to an increase in the intracellular concentration and prolonged half-life of the active vitamin D hormone, thereby amplifying its biological effects. In silico studies indicate that CTA018 binds to a different site within the CYP24A1 binding cavity compared to traditional azole-based inhibitors.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for CTA018 from in vitro and in vivo studies.

Table 1: In Vitro Activity of CTA018

| Parameter | Value | Comparison Compound | Comparison Value | Reference |

| CYP24A1 Inhibition (IC₅₀) | 27 ± 6 nM | Ketoconazole | 253 ± 20 nM | [1] |

| VDR Binding Affinity | 15-fold lower than 1α,25(OH)₂D₃ | 1α,25(OH)₂D₃ | - |

Table 2: In Vivo Effects of CTA018 in a Rodent Model of Chronic Kidney Disease

| Parameter | Observation | Effect on Serum Calcium | Effect on Serum Phosphorus | Reference |

| Intact Parathyroid Hormone (iPTH) Secretion | Effectively suppressed elevated iPTH secretion | No significant elevation | No significant elevation |

Experimental Protocols

In Vitro CYP24A1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CTA018 against CYP24A1.

-

Methodology: A common method involves using human liver microsomes or recombinant human CYP24A1 as the enzyme source. A specific substrate for CYP24A1 is incubated with the enzyme in the presence of varying concentrations of the test compound (CTA018). The reaction is initiated by the addition of a cofactor such as NADPH. After a defined incubation period, the reaction is stopped, and the formation of the metabolite is quantified using methods like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

VDR Competitive Binding Assay

-

Objective: To determine the relative binding affinity of CTA018 for the Vitamin D Receptor.

-

Methodology: This assay is typically performed using a source of VDR, such as nuclear extracts from cells overexpressing the receptor. A radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) is incubated with the VDR in the presence of increasing concentrations of the unlabeled test compound (CTA018). The amount of radiolabeled ligand bound to the receptor is measured after separating the bound from the free ligand, often by filtration or scintillation proximity assay. The concentration of the test compound that displaces 50% of the radiolabeled ligand is determined as the IC₅₀, which is then used to calculate the binding affinity (Ki).

In Vivo Studies in a Uremic Rat Model

-

Objective: To evaluate the efficacy of CTA018 in a preclinical model of chronic kidney disease.

-

Animal Model: Uremia is typically induced in rats through a surgical procedure such as 5/6 nephrectomy or through a diet containing adenine (B156593) to induce kidney damage.

-

Treatment: Uremic rats are treated with CTA018 or a vehicle control over a specified period.

-

Endpoints: Key parameters measured include serum levels of intact parathyroid hormone (iPTH), calcium, and phosphorus. At the end of the study, tissues such as the kidneys and parathyroid glands may be collected for histological analysis.

Visualizations

Signaling Pathway of CTA018

Caption: Signaling pathway of CTA018 as a dual VDR agonist and CYP24A1 inhibitor.

Experimental Workflow for In Vitro Evaluation

Caption: Experimental workflow for the in vitro evaluation of CTA018.

Logical Relationship of CTA018's Dual Action

Caption: Logical relationship of CTA018's dual mechanism of action.

Conclusion

CTA018 represents a novel and targeted approach to the treatment of conditions characterized by vitamin D deficiency and resistance, such as secondary hyperparathyroidism in chronic kidney disease. Its dual mechanism of action, combining VDR agonism with potent CYP24A1 inhibition, offers the potential for enhanced therapeutic efficacy without increasing the risk of hypercalcemia. The data presented in this technical guide underscore the promising preclinical profile of CTA018 and provide a foundation for further research and development in this area.

References

The Discovery and Synthesis of Lunacalcipol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunacalcipol (also known as CTA018 or MT2832) is a novel, synthetically derived vitamin D analog that has garnered significant interest for its unique dual mechanism of action. It functions as both a potent agonist of the Vitamin D Receptor (VDR) and a powerful inhibitor of CYP24A1, the primary enzyme responsible for the catabolism of the active form of vitamin D, 1α,25-dihydroxyvitamin D3. This dual activity positions Lunacalcipol as a "Vitamin D Signal Amplifier," a classification that underscores its potential for enhanced therapeutic efficacy with an improved safety profile compared to earlier generations of vitamin D analogs. This technical guide provides a comprehensive overview of the discovery and synthetic strategies employed in the development of Lunacalcipol, including detailed experimental protocols and a summary of its key biological activities.

Discovery and Rationale

The discovery of Lunacalcipol was born out of the need to overcome the therapeutic limitations of existing vitamin D therapies, which are often hampered by hypercalcemia. The design strategy, pioneered by Posner and colleagues, focused on creating a molecule that could not only activate the VDR but also prevent its own degradation, thereby prolonging its therapeutic effect at lower, safer doses.

The core concept was to modify the side chain of the vitamin D molecule to introduce CYP24A1 inhibitory properties while maintaining VDR agonism. This led to the design of a series of analogs, culminating in the identification of Lunacalcipol as a lead candidate with a promising preclinical profile.

Mechanism of Action

Lunacalcipol exerts its biological effects through a dual mechanism of action:

-

Vitamin D Receptor (VDR) Agonism: Like the endogenous active form of vitamin D, 1α,25-dihydroxyvitamin D3, Lunacalcipol binds to and activates the VDR. The VDR is a nuclear transcription factor that regulates the expression of numerous genes involved in calcium and phosphate (B84403) homeostasis, cellular proliferation and differentiation, and immune modulation.

-

CYP24A1 Inhibition: Lunacalcipol is a potent inhibitor of the cytochrome P450 enzyme CYP24A1. This enzyme is the key catabolic enzyme that inactivates 1α,25-dihydroxyvitamin D3 and other VDR agonists. By inhibiting CYP24A1, Lunacalcipol prevents its own breakdown and that of endogenous active vitamin D, leading to a sustained and amplified VDR signaling cascade.

This dual action is hypothesized to provide a wider therapeutic window, allowing for potent efficacy at doses that do not cause significant elevations in serum calcium levels.

Signaling Pathway of Lunacalcipol

Caption: Dual mechanism of Lunacalcipol: VDR activation and CYP24A1 inhibition.

Synthesis of Lunacalcipol

The synthesis of Lunacalcipol, a complex secosteroid, is a multi-step process that requires careful control of stereochemistry. While the specific, proprietary details of the industrial-scale synthesis are not fully available in the public domain, the general synthetic strategy for this class of vitamin D analogs has been outlined in scientific literature and patents. A convergent synthesis approach is typically employed, involving the preparation of two key fragments, the A-ring and the CD-ring side-chain, which are then coupled together in the final stages.

General Synthetic Strategy

A plausible synthetic route, based on established methodologies for vitamin D analog synthesis, is outlined below. This represents a generalized workflow and may not reflect the exact process used in its manufacture.

Logical Workflow for Lunacalcipol Synthesis

Caption: Convergent synthetic workflow for Lunacalcipol.

Experimental Protocols (Illustrative)

The following are illustrative experimental protocols for key transformations in the synthesis of vitamin D analogs, adapted from the scientific literature.

Protocol 1: Wittig-Horner Coupling of A-Ring and CD-Ring Fragments

-

Preparation of Reagents:

-

Dissolve the A-ring phosphine oxide synthon (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add a strong base, such as n-butyllithium (1.1 equivalents), and stir for 30 minutes to generate the ylide.

-

-

Coupling Reaction:

-

Dissolve the CD-ring ketone synthon (1.0 equivalent) in anhydrous THF.

-

Add the solution of the CD-ring ketone dropwise to the cold ylide solution.

-

Allow the reaction to stir at -78 °C for 2-4 hours.

-

Gradually warm the reaction to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product (protected Lunacalcipol) is then purified by column chromatography.

-

Protocol 2: Deprotection of Silyl (B83357) Ethers

-

Reaction Setup:

-

Dissolve the silyl-protected Lunacalcipol in a suitable solvent such as THF.

-

Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) (typically 1.1 equivalents per silyl group), at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute with water and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The final product, Lunacalcipol, is purified by high-performance liquid chromatography (HPLC).

-

Quantitative Data

The following table summarizes key quantitative data for Lunacalcipol based on available preclinical information.

| Parameter | Value | Reference |

| CYP24A1 Inhibition (IC50) | 27 ± 6 nM | Posner et al., 2010 |

| VDR Binding Affinity | ~15-fold lower than 1α,25(OH)2D3 | Posner et al., 2010 |

| VDR-mediated Gene Expression | Potent activator | Cytochroma, Inc. Data |

Analytical Characterization

The structural elucidation and purity assessment of Lunacalcipol would be performed using a combination of standard analytical techniques.

| Analytical Technique | Expected Data |

| 1H NMR | Characteristic signals for the vitamin D core structure, including olefinic protons and protons of the A-ring and CD-ring systems, as well as signals corresponding to the unique side chain. |

| 13C NMR | Resonances for all carbon atoms, confirming the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. |

Conclusion

Lunacalcipol represents a significant advancement in the field of vitamin D analog development. Its innovative dual mechanism of action, combining VDR agonism with potent CYP24A1 inhibition, offers the potential for a highly effective and safer therapeutic agent for a range of conditions, including secondary hyperparathyroidism in chronic kidney disease and potentially certain cancers and autoimmune disorders. The convergent synthetic strategy allows for the efficient and stereocontrolled production of this complex molecule, paving the way for its further clinical development and potential therapeutic application. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of this promising compound.

Lunacalcipol: A Technical Guide to a Dual-Action Vitamin D Receptor Agonist and CYP24A1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunacalcipol (formerly CTA018) is a synthetic analog of Vitamin D designed with a novel dual mechanism of action. It functions as both a potent agonist of the Vitamin D Receptor (VDR) and a robust inhibitor of Cytochrome P450 24A1 (CYP24A1), the primary enzyme responsible for the catabolism of the active form of vitamin D, 1α,25-dihydroxyvitamin D3. This dual activity positions Lunacalcipol as a "Vitamin D Signal Amplifier," intended to enhance the therapeutic effects of VDR activation while mitigating the potential for rapid degradation. Preclinical and clinical studies have explored its potential in the treatment of psoriasis and secondary hyperparathyroidism in chronic kidney disease. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available data on Lunacalcipol.

Chemical Structure and Physicochemical Properties

Lunacalcipol is a complex synthetic organic molecule designed to mimic the structure of natural Vitamin D while incorporating modifications to enhance its therapeutic profile.

Chemical Structure

-

IUPAC Name: (1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-5-tert-butylsulfonylpent-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol[1]

-

Molecular Formula: C₂₈H₄₂O₄S[2]

-

SMILES: C--INVALID-LINK--C1=CC[C@@H]\2[C@@]1(CC/C2=C/C=C/3\C--INVALID-LINK--O">C@HO)C[3]

-

InChI Key: RFQHCLMGLJGZNV-UXXOMSPDSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 474.7 g/mol | PubChem[2] |

| Monoisotopic Mass | 474.28038099 Da | PubChem |

| XLogP3-AA (Computed) | 3.9 | PubChem |

| Hydrogen Bond Donors | 2 | IUPHAR/BPS |

| Hydrogen Bond Acceptors | 4 | IUPHAR/BPS |

| Rotatable Bond Count | 7 | PubChem |

| Topological Polar Surface Area | 82.9 Ų | PubChem |

| Melting Point | Not Available | - |

| Solubility | Not Available | - |

| pKa | Not Available | - |

Mechanism of Action

Lunacalcipol's therapeutic potential stems from its dual action on the Vitamin D signaling pathway.

Vitamin D Receptor (VDR) Agonism

Lunacalcipol acts as an agonist for the Vitamin D Receptor, a nuclear hormone receptor that functions as a ligand-activated transcription factor. The binding of Lunacalcipol to the VDR is a critical step in initiating its biological effects.

Signaling Pathway in Keratinocytes:

In skin cells (keratinocytes), VDR activation plays a crucial role in promoting differentiation and inhibiting proliferation. This is particularly relevant to the pathophysiology of psoriasis, which is characterized by hyperproliferation and aberrant differentiation of keratinocytes. The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This leads to the recruitment of co-activator proteins and modulation of gene transcription, ultimately resulting in the normalization of keratinocyte function. Key regulated genes include those involved in cell cycle control and epidermal differentiation, such as involucrin (B1238512) and transglutaminase. Furthermore, VDR signaling interacts with other pathways, including the β-catenin and Hedgehog signaling pathways, to regulate cell fate.

References

- 1. Vitamin D regulated keratinocyte differentiation: role of coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reciprocal role of vitamin D receptor on β-catenin regulated keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of human epidermal keratinocyte differentiation by the vitamin D receptor and its coactivators DRIP205, SRC2, and SRC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

CTA018 as a Vitamin D Signal Amplifier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTA018, also known as Lunacalcipol, is a novel vitamin D analog engineered to function as a Vitamin D Signal Amplifier. It possesses a unique dual mechanism of action, acting as both a potent agonist of the Vitamin D Receptor (VDR) and a formidable inhibitor of the cytochrome P450 enzyme CYP24A1, which is responsible for the catabolism of active vitamin D. This dual functionality allows CTA018 to enhance the cellular responsiveness to vitamin D signaling, making it a promising therapeutic candidate for a range of conditions, including secondary hyperparathyroidism in chronic kidney disease (CKD) and psoriasis. This technical guide provides an in-depth overview of the core scientific principles of CTA018, including its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols.

Introduction

The biological actions of vitamin D are mediated by the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes involved in calcium and phosphate (B84403) homeostasis, cellular proliferation and differentiation, and immune function. The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), binds to the VDR, leading to the recruitment of coactivators and the initiation of gene transcription. The enzyme CYP24A1 plays a critical role in regulating the levels of 1α,25(OH)2D3 by converting it to inactive metabolites. In certain pathological states, such as chronic kidney disease, aberrant expression of CYP24A1 can lead to vitamin D insufficiency and resistance to therapy.

CTA018 was rationally designed to overcome this limitation by simultaneously activating the VDR and inhibiting CYP24A1. This amplifies the vitamin D signal, leading to a more potent and sustained biological response.

Mechanism of Action

CTA018 exerts its effects through a dual mechanism of action:

-

VDR Agonism: CTA018 binds to the VDR, triggering a cascade of genomic events. The sulfonic group in the side chain of CTA018 is crucial for its agonistic activity. Upon binding, the VDR undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of transcription of target genes.

-

CYP24A1 Inhibition: CTA018 potently and selectively inhibits the activity of CYP24A1 by binding to its substrate-binding pocket. This prevents the breakdown of active vitamin D, thereby increasing its intracellular concentration and prolonging its signaling effects.

This dual action makes CTA018 a "Vitamin D Signal Amplifier," enhancing the overall physiological response to vitamin D.

Caption: Dual mechanism of action of CTA018.

Quantitative Data

The following tables summarize the key quantitative data for CTA018 from preclinical studies.

Table 1: In Vitro Activity of CTA018

| Parameter | Value | Reference Compound |

| CYP24A1 Inhibition (IC50) | 27 ± 6 nM | Ketoconazole (253 ± 20 nM) |

| VDR Binding Affinity | 15-fold lower than 1α,25(OH)2D3 | 1α,25(OH)2D3 |

Table 2: In Vivo Efficacy of CTA018 in a Rodent Model of Secondary Hyperparathyroidism (CKD)

| Parameter | CTA018 Treatment | Vehicle Control |

| Intact Parathyroid Hormone (iPTH) | Suppressed elevated secretion | No significant change |

| Serum Calcium Levels | No significant effect | No significant change |

| Serum Phosphorus Levels | No significant effect | No significant change |

Table 3: Preclinical Data in Psoriasis Models

| Parameter | Effect of CTA018 |

| Human Epidermal Keratinocyte Proliferation | Inhibition of rapidly dividing cells |

| Pro-inflammatory Cytokine Secretion | Inhibition |

Experimental Protocols

The following are representative protocols for key experiments used to characterize CTA018.

CYP24A1 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of CTA018 for the CYP24A1 enzyme.

Caption: Workflow for CYP24A1 inhibition assay.

Methodology:

-

Enzyme Preparation: Recombinant human CYP24A1 is expressed and purified from a suitable expression system (e.g., insect cells).

-

Reaction Mixture: A reaction mixture is prepared containing the purified CYP24A1 enzyme, a radiolabeled substrate (e.g., [3H]1α,25(OH)2D3), and varying concentrations of CTA018 or a vehicle control.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

Metabolite Separation: The substrate and its hydroxylated metabolites are separated using high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactivity in the substrate and metabolite fractions is determined using a scintillation counter.

-

Data Analysis: The percentage of inhibition of CYP24A1 activity at each concentration of CTA018 is calculated. The IC50 value is determined by fitting the data to a dose-response curve.

VDR Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of CTA018 for the VDR.

Methodology:

-

VDR Preparation: Recombinant full-length human VDR is prepared.

-

Binding Reaction: A constant amount of radiolabeled 1α,25(OH)2D3 (e.g., [3H]1α,25(OH)2D3) is incubated with the VDR in the presence of increasing concentrations of unlabeled CTA018 or unlabeled 1α,25(OH)2D3 (for standard curve).

-

Incubation: The binding reaction is allowed to reach equilibrium by incubating at 4°C for several hours.

-

Separation of Bound and Free Ligand: The VDR-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

-

Quantification: The amount of radioactivity in the bound fraction is measured.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. The Ki (inhibition constant) or relative binding affinity of CTA018 is then calculated.

Keratinocyte Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of CTA018 on the proliferation of human epidermal keratinocytes.

Methodology:

-

Cell Culture: Human epidermal keratinocytes are seeded in a 96-well plate and cultured until they reach a desired confluency.

-

Treatment: The cells are treated with various concentrations of CTA018 or a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The effect of CTA018 on cell proliferation is expressed as a percentage of the vehicle-treated control.

Cytokine Secretion Assay (ELISA)

This protocol details the use of an enzyme-linked immunosorbent assay (ELISA) to measure the effect of CTA018 on the secretion of pro-inflammatory cytokines from keratinocytes.

Methodology:

-

Cell Culture and Stimulation: Human epidermal keratinocytes are cultured and may be stimulated with an inflammatory agent (e.g., TNF-α) to induce cytokine production.

-

Treatment: The stimulated cells are then treated with different concentrations of CTA018 or a vehicle control for a defined period.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of specific pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The concentration of each cytokine is determined from a standard curve. The inhibitory effect of CTA018 is calculated relative to the stimulated, vehicle-treated control.

Rodent Model of Secondary Hyperparathyroidism

This protocol provides a general outline for an in vivo study to evaluate the efficacy of CTA018 in a rat model of secondary hyperparathyroidism induced by chronic kidney disease.

Caption: Workflow for a rodent model of secondary hyperparathyroidism.

Methodology:

-

Induction of CKD: Chronic kidney disease is induced in rats, typically through a 5/6 nephrectomy.

-

Development of Secondary Hyperparathyroidism: The animals are monitored until they develop elevated levels of serum intact parathyroid hormone (iPTH).

-

Treatment: Rats are randomized to receive daily doses of CTA018 or vehicle control via an appropriate route of administration (e.g., oral gavage).

-

Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study.

-

Biochemical Analysis: Serum levels of iPTH, calcium, and phosphorus are measured using appropriate assay kits.

-

Data Analysis: The effects of CTA018 on iPTH, calcium, and phosphorus levels are compared to the vehicle-treated control group.

Signaling Pathways and Logical Relationships

The amplification of the vitamin D signal by CTA018 involves a coordinated series of molecular events.

Caption: CTA018 signaling pathway.

Conclusion

CTA018 represents a significant advancement in the field of vitamin D therapeutics. Its novel dual mechanism of action as both a VDR agonist and a CYP24A1 inhibitor positions it as a potent Vitamin D Signal Amplifier. The preclinical data strongly support its potential for the treatment of secondary hyperparathyroidism in CKD and psoriasis. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of CTA018 in these and other vitamin D-related disorders. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and potential applications of this promising new agent.

Pharmacological Profile of Lunacalcipol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunacalcipol (also known as CTA018) is an investigational vitamin D analogue characterized by a novel dual mechanism of action. It functions as both a potent agonist of the Vitamin D Receptor (VDR) and an inhibitor of Cytochrome P450 24A1 (CYP24A1), the primary enzyme responsible for catabolizing vitamin D. This unique pharmacological profile suggests potential therapeutic applications in conditions such as secondary hyperparathyroidism (SHPT) and psoriasis. Preclinical data indicate its effectiveness in inhibiting keratinocyte proliferation and pro-inflammatory cytokine secretion. Clinical development has progressed to Phase II trials for the treatment of plaque psoriasis. This document provides a comprehensive overview of the available pharmacological data, experimental methodologies, and the underlying signaling pathways of Lunacalcipol.

Introduction

Lunacalcipol is a synthetic vitamin D analogue designed to amplify Vitamin D signaling pathways.[1] By acting as a VDR agonist, it mimics the effects of endogenous calcitriol (B1668218), triggering genomic responses that regulate a variety of cellular processes.[2] Concurrently, its inhibition of CYP24A1 protects active vitamin D metabolites from degradation, thereby prolonging their therapeutic effect.[1][2] This dual action is anticipated to offer an improved efficacy and safety profile compared to existing vitamin D therapies.[2] Lunacalcipol has been investigated for its potential in treating secondary hyperparathyroidism and has completed Phase II clinical trials for plaque psoriasis.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of Lunacalcipol is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C28H42O4S | PubChem |

| Molecular Weight | 474.7 g/mol | PubChem |

| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-5-tert-butylsulfonylpent-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | PubChem |

| CAS Number | 250384-82-8 | PubChem |

| Synonyms | CTA018, CTA-018 | PubChem |

Pharmacodynamics

The primary pharmacodynamic effects of Lunacalcipol are mediated through its interaction with the Vitamin D Receptor and inhibition of the CYP24A1 enzyme.

Mechanism of Action

Lunacalcipol exerts its effects through a dual mechanism of action:

-

Vitamin D Receptor (VDR) Agonism: Lunacalcipol binds to the VDR, a nuclear receptor that acts as a ligand-activated transcription factor.[2] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[4] This signaling cascade is responsible for the therapeutic effects of vitamin D, including the regulation of cell proliferation and differentiation, and immune modulation.[4]

-

CYP24A1 Inhibition: Lunacalcipol is a potent inhibitor of CYP24A1, a mitochondrial enzyme that hydroxylates and inactivates vitamin D metabolites.[1] By inhibiting this enzyme, Lunacalcipol prevents the breakdown of both endogenous and exogenously administered active vitamin D compounds, thereby increasing their local concentrations and prolonging their signaling activity.[2]

Receptor Binding and Enzyme Inhibition

Quantitative data on the binding affinity of Lunacalcipol for the VDR and its inhibitory activity against CYP24A1 are summarized in Table 2.

| Parameter | Value | Comparison |

| VDR Binding Affinity | 15-fold lower than 1α,25(OH)2D3 | N/A |

| CYP24A1 Inhibition (IC50) | 27 ± 6 nM | ~10-fold more potent than ketoconazole (B1673606) (253 ± 20 nM) |

Note: Specific Ki or a direct IC50 value for VDR binding is not publicly available.

Preclinical Efficacy

Preclinical studies have demonstrated that Lunacalcipol inhibits the proliferation of rapidly dividing cells, such as human epidermal keratinocytes, and is effective in inhibiting the secretion of pro-inflammatory cytokines, which are implicated in the pathogenesis of psoriasis.[1] These findings suggest that Lunacalcipol may be more potent and have a greater safety index than currently marketed vitamin D analogues like calcitriol and calcipotriol.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for Lunacalcipol, such as Cmax, Tmax, half-life, and bioavailability from preclinical or clinical studies, are not publicly available at this time.

Clinical Trials

Lunacalcipol has undergone clinical investigation for the treatment of plaque psoriasis.

Phase II Study in Plaque Psoriasis (NCT00384098)

A Phase II clinical trial was completed to evaluate the safety and efficacy of topically applied Lunacalcipol (CTA018) in patients with plaque psoriasis.[3] This study was a randomized, double-blind, vehicle-controlled trial where patients received one of three doses of Lunacalcipol cream or a vehicle cream daily for 12 weeks. The primary outcome was treatment success based on the Physician's Static Global Assessment (PSGA), with secondary outcomes including changes in the Psoriasis Area and Severity Index (PASI). While the trial has been completed, quantitative results regarding the percentage of patients achieving specific PASI score improvements (e.g., PASI 75) have not been publicly disclosed.

Experimental Protocols

While the specific, detailed protocols used in the preclinical and clinical development of Lunacalcipol are proprietary and not publicly available, this section outlines the general methodologies for the key assays used to characterize its pharmacological profile.

VDR Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the VDR.

-

Principle: The assay measures the ability of a test compound (e.g., Lunacalcipol) to compete with a radiolabeled VDR ligand (e.g., [3H]-1α,25(OH)2D3) for binding to the VDR.

-

Materials:

-

Recombinant human VDR

-

Radiolabeled ligand: [3H]-1α,25(OH)2D3

-

Unlabeled test compound (Lunacalcipol)

-

Assay buffer

-

Scintillation fluid and counter

-

-

Method:

-

A constant concentration of recombinant VDR and radiolabeled ligand are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled test compound are added to compete for binding.

-

After reaching equilibrium, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated from the competition curve.

-

CYP24A1 Inhibition Assay

This assay determines the inhibitory potency of a compound against the CYP24A1 enzyme.

-

Principle: The activity of recombinant human CYP24A1 is measured in the presence of varying concentrations of the inhibitor.

-

Materials:

-

Recombinant human CYP24A1 enzyme

-

CYP24A1 substrate (e.g., 1α,25(OH)2D3)

-

Test inhibitor (Lunacalcipol)

-

NADPH regenerating system

-

LC-MS/MS system for metabolite quantification

-

-

Method:

-

Recombinant CYP24A1 is incubated with the substrate and the NADPH regenerating system.

-

Varying concentrations of Lunacalcipol are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period and then quenched.

-

The formation of the hydroxylated metabolite is quantified by LC-MS/MS.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of Lunacalcipol.

-

Imiquimod-Induced Psoriasis Mouse Model

This is a common in vivo model to assess the efficacy of anti-psoriatic compounds.

-

Principle: Topical application of imiquimod (B1671794), a Toll-like receptor 7 agonist, induces a skin inflammation that phenotypically and histologically resembles human psoriasis.

-

Method:

-

A defined area of the back skin of mice is shaved.

-

A daily topical dose of imiquimod cream is applied to the shaved area for a set number of days.

-

Test compounds (e.g., Lunacalcipol) can be administered topically or systemically.

-

Disease severity is assessed daily by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

-

At the end of the study, skin biopsies are collected for histological analysis and measurement of inflammatory markers.

-

Conclusion

Lunacalcipol is a promising investigational drug with a unique dual mechanism of action, combining VDR agonism with CYP24A1 inhibition. This profile suggests potential for enhanced therapeutic efficacy and an improved safety margin in the treatment of psoriasis and other conditions. While preclinical data are encouraging and a Phase II clinical trial for psoriasis has been completed, a comprehensive evaluation of its pharmacological profile is limited by the lack of publicly available quantitative data on its VDR binding affinity, detailed pharmacokinetic parameters, and full clinical trial results. Further disclosure of this information will be crucial for a complete understanding of the therapeutic potential of Lunacalcipol.

References

Early Preclinical Studies of CTA018: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTA018 is a novel vitamin D analog engineered with a dual mechanism of action: potent agonism of the Vitamin D Receptor (VDR) and selective inhibition of Cytochrome P450 24A1 (CYP24A1), the key enzyme responsible for catabolizing vitamin D. This dual activity positions CTA018 as a promising therapeutic candidate for conditions characterized by dysregulated vitamin D signaling, such as secondary hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD). Early preclinical investigations have demonstrated the potential of CTA018 to modulate key pathological pathways in CKD without inducing hypercalcemia, a common dose-limiting toxicity of traditional vitamin D therapies. This technical guide provides a comprehensive overview of the foundational preclinical data and experimental methodologies employed in the initial evaluation of CTA018.

Introduction

Vitamin D plays a crucial role in maintaining calcium and phosphate (B84403) homeostasis, primarily through the activation of the Vitamin D Receptor (VDR), a nuclear transcription factor. The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is tightly regulated by the hydroxylase enzyme CYP24A1. In Chronic Kidney Disease (CKD), impaired renal function leads to decreased production of calcitriol (B1668218) and reduced clearance of phosphate, resulting in secondary hyperparathyroidism (SHPT), a condition characterized by elevated parathyroid hormone (PTH) levels and subsequent bone disease.

Standard therapies for SHPT include vitamin D analogs, which aim to suppress PTH secretion. However, their therapeutic window is often limited by the risk of hypercalcemia and hyperphosphatemia. CTA018 was designed to overcome this limitation by not only activating the VDR but also preventing the breakdown of active vitamin D through the inhibition of CYP24A1. This dual mechanism is hypothesized to amplify the therapeutic effects on PTH suppression at lower, non-calcemic doses.

Mechanism of Action

CTA018 exerts its pharmacological effects through two distinct but synergistic mechanisms:

-

Vitamin D Receptor (VDR) Agonism: CTA018 binds to and activates the VDR, initiating a cascade of genomic events that lead to the suppression of PTH gene transcription in the parathyroid glands.

-

CYP24A1 Inhibition: CTA018 potently and selectively inhibits the CYP24A1 enzyme. This inhibition prevents the catabolism of active vitamin D analogs, thereby prolonging their biological activity and enhancing their therapeutic effect on VDR-mediated PTH suppression.

The combined action of VDR agonism and CYP24A1 inhibition is intended to achieve a more potent and sustained suppression of PTH at doses that do not significantly elevate serum calcium and phosphorus levels.

In Vitro Studies

Data Summary

The in vitro activity of CTA018 was characterized by its ability to inhibit the CYP24A1 enzyme and its affinity for the Vitamin D Receptor.

| Parameter | CTA018 | Control (Ketoconazole) | Control (1α,25(OH)₂D₃) | Reference |

| CYP24A1 Inhibition (IC₅₀) | 27 ± 6 nM | 253 ± 20 nM | Not Applicable | [1][2] |

| VDR Binding Affinity | 15-fold lower than 1α,25(OH)₂D₃ | Not Applicable | High Affinity (Endogenous Ligand) | [1][2] |

Experimental Protocols

3.2.1. CYP24A1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CTA018 against human CYP24A1.

-

Methodology: A recombinant human CYP24A1 enzyme system was utilized. The assay was performed in a 96-well plate format.

-

Recombinant human CYP24A1 was pre-incubated with varying concentrations of CTA018 or the control inhibitor, ketoconazole.

-

The enzymatic reaction was initiated by the addition of a fluorescent substrate specific for CYP24A1.

-

The reaction was allowed to proceed for a defined period at 37°C.

-

The reaction was terminated, and the fluorescence of the metabolized product was measured using a plate reader.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

3.2.2. Vitamin D Receptor (VDR) Transactivation Assay

-

Objective: To assess the ability of CTA018 to activate the VDR and induce gene transcription.

-

Cell Line: Human monocytic cell line (U937), known to express the VDR.

-

Methodology: A reporter gene assay was employed.

-

U937 cells were transiently transfected with a plasmid containing a Vitamin D Response Element (VDRE) linked to a luciferase reporter gene.

-

Transfected cells were treated with varying concentrations of CTA018 or the natural VDR ligand, 1α,25(OH)₂D₃.

-

Following an incubation period, cells were lysed, and luciferase activity was measured using a luminometer.

-

The data was expressed as relative light units (RLU) and normalized to the maximal response induced by 1α,25(OH)₂D₃ to determine the relative potency of CTA018.

-

In Vivo Studies

Data Summary

In vivo efficacy of CTA018 was evaluated in a rodent model of Chronic Kidney Disease-induced secondary hyperparathyroidism.

| Animal Model | Treatment Groups | Key Findings | Reference |

| Uremic Rat Model of CKD | Vehicle Control, CTA018 (various doses) | CTA018 effectively suppressed elevated intact parathyroid hormone (iPTH) levels. | [1] |

| CTA018 did not significantly alter serum calcium or phosphorus levels at efficacious doses. |

(Note: Specific dose-response data from these preclinical studies are not publicly available.)

Experimental Protocols

4.2.1. Uremic Rat Model of Chronic Kidney Disease (CKD)

-

Objective: To evaluate the in vivo efficacy of CTA018 in a relevant disease model.

-

Animal Strain: Male Sprague-Dawley rats.

-

Induction of Uremia: A two-stage subtotal nephrectomy model was employed.

-

In the first stage, two-thirds of the left kidney was surgically removed.

-

One week later, a total right nephrectomy was performed.

-

This procedure results in a significant reduction in renal mass, leading to the development of uremia and secondary hyperparathyroidism over several weeks.

-

-

Treatment Protocol:

-

Following the development of stable uremia and elevated iPTH levels, rats were randomized into treatment groups.

-

CTA018 was administered daily via oral gavage for a period of 4 weeks.

-

Blood samples were collected at baseline and at the end of the study for biochemical analysis.

-

-

Biochemical Analysis:

-

Serum levels of intact parathyroid hormone (iPTH) were measured using an enzyme-linked immunosorbent assay (ELISA).

-

Serum calcium and phosphorus concentrations were determined using colorimetric assays.

-

Pharmacokinetics and Toxicology

(Note: Detailed preclinical pharmacokinetic and toxicology data for CTA018 are not publicly available. The following sections describe the types of studies that are typically conducted for a compound at this stage of development.)

Pharmacokinetics

| Parameter | Value (Placeholder) |

| Bioavailability (Oral, Rat) | Data not available |

| Half-life (t½, Rat) | Data not available |

| Peak Plasma Concentration (Cmax, Rat) | Data not available |

| Time to Peak Concentration (Tmax, Rat) | Data not available |

| Volume of Distribution (Vd, Rat) | Data not available |

| Clearance (CL, Rat) | Data not available |

Toxicology

| Study Type | Species | Key Findings (Placeholder) |

| Acute Toxicity | Rat, Mouse | Data not available |

| Sub-chronic Toxicity (28-day) | Rat | Data not available |

| Genotoxicity (Ames Test) | In vitro | Data not available |

| Genotoxicity (Micronucleus Test) | In vivo (Mouse) | Data not available |

| Safety Pharmacology (Cardiovascular) | Dog | Data not available |

Visualizations

Signaling Pathway of CTA018

Caption: Dual mechanism of action of CTA018.

Preclinical Evaluation Workflow

Caption: Workflow for the preclinical evaluation of CTA018.

Conclusion

The early preclinical data for CTA018 support its proposed dual mechanism of action as a VDR agonist and a CYP24A1 inhibitor. In vitro studies have quantified its potent inhibitory effect on the key vitamin D catabolizing enzyme and confirmed its ability to activate the VDR. In a rodent model of CKD-induced secondary hyperparathyroidism, CTA018 demonstrated the ability to suppress elevated PTH levels without inducing hypercalcemia, a significant potential advantage over existing therapies. While further studies are required to fully characterize its pharmacokinetic and toxicological profile, these initial findings highlight the therapeutic potential of CTA018 for the treatment of SHPT in patients with CKD.

References

Lunacalcipol: A Novel Dual-Action Vitamin D Analog for the Management of Secondary Hyperparathyroidism in Chronic Kidney Disease

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lunacalcipol (formerly CTA018 or MT2832) is a novel, rationally designed Vitamin D analog with a unique dual mechanism of action, positioning it as a promising therapeutic agent for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). It functions as both a potent Vitamin D Receptor (VDR) agonist and a selective inhibitor of CYP24A1, the primary enzyme responsible for the catabolism of active Vitamin D hormones. This dual activity is hypothesized to result in effective suppression of parathyroid hormone (PTH) secretion with a potentially wider therapeutic window and a reduced risk of hypercalcemia and hyperphosphatemia compared to current Vitamin D therapies. Preclinical studies in rodent models of CKD have demonstrated that lunacalcipol effectively reduces elevated PTH levels at doses that do not adversely affect serum calcium and phosphate (B84403) homeostasis. While Phase II clinical trials have been initiated, detailed quantitative data from these studies are not yet publicly available. This document provides a comprehensive overview of the current understanding of lunacalcipol's mechanism of action, summarizes the available preclinical findings, and outlines the typical experimental protocols employed in the evaluation of such compounds.

Introduction: The Challenge of Secondary Hyperparathyroidism in CKD

Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone levels. It arises from a complex interplay of factors including impaired phosphate excretion, reduced production of active Vitamin D (1,25-dihydroxyvitamin D3), and consequent hypocalcemia. Persistently high PTH levels lead to significant bone disease (renal osteodystrophy) and contribute to cardiovascular morbidity and mortality.

Current treatment strategies for SHPT include dietary phosphate restriction, phosphate binders, calcimimetics, and active Vitamin D sterols. While effective to varying degrees, active Vitamin D therapies are often limited by their propensity to induce hypercalcemia and hyperphosphatemia, which are independent risk factors for cardiovascular calcification. This limitation underscores the need for novel Vitamin D analogs with an improved therapeutic index.

Lunacalcipol: A Dual-Action Vitamin D Signal Amplifier

Lunacalcipol is a next-generation Vitamin D analog designed to overcome the limitations of existing therapies. Its innovative dual mechanism of action targets two key regulatory points in the Vitamin D signaling pathway.

VDR Agonism

Like endogenous calcitriol (B1668218), lunacalcipol binds to and activates the Vitamin D Receptor in the parathyroid glands. This activation initiates a genomic cascade that suppresses the transcription of the prepro-PTH gene, leading to a reduction in PTH synthesis and secretion.

CYP24A1 Inhibition

A key differentiating feature of lunacalcipol is its potent and selective inhibition of the mitochondrial enzyme CYP24A1 (24-hydroxylase). In CKD, elevated FGF23 levels and other factors can lead to increased expression of CYP24A1, which rapidly degrades active Vitamin D hormones, contributing to Vitamin D resistance. By inhibiting CYP24A1, lunacalcipol prevents its own degradation, thereby prolonging its half-life and enhancing its local concentration and activity at the VDR in the parathyroid gland. This "signal amplification" is expected to allow for lower, less calcemic doses to achieve the desired PTH suppression. Preclinical data indicate a strong inhibitory potency with an IC50 of 27 ± 6 nM for CYP24A1.[1]

Preclinical Evidence

In Vitro Activity

In vitro studies have confirmed the dual mechanism of action of lunacalcipol. It has been shown to bind to the VDR, albeit with a lower affinity than calcitriol, and to potently inhibit CYP24A1 activity.

In Vivo Efficacy in a Rodent Model of CKD

A key preclinical study by Posner et al. (2010) evaluated the efficacy of lunacalcipol in a rodent model of secondary hyperparathyroidism induced by chronic kidney disease. The study reported that lunacalcipol effectively suppresses elevated intact PTH (iPTH) secretion at doses which do not affect serum calcium or phosphorus levels .[2] This finding is of paramount importance as it suggests a dissociation between the desired PTH-lowering effect and the undesirable hypercalcemic and hyperphosphatemic side effects.

While the full dataset from this study is not publicly available, the qualitative results are summarized in the table below.

Table 1: Summary of Preclinical Efficacy of Lunacalcipol in a Rodent CKD Model (Qualitative)

| Parameter | Vehicle Control | Lunacalcipol | Calcitriol (Anticipated) |

| Serum iPTH | Markedly Elevated | Significantly Reduced | Significantly Reduced |

| Serum Calcium | Normal / Slightly Low | No Significant Change | Increased (Hypercalcemia) |

| Serum Phosphate | Normal / Elevated | No Significant Change | Increased (Hyperphosphatemia) |

| CYP24A1 Activity | Elevated | Inhibited | Induced |

This table is illustrative and based on the qualitative description from Posner et al. (2010). Specific quantitative data is not available.

Clinical Development

Lunacalcipol has entered Phase II clinical trials for the treatment of secondary hyperparathyroidism in patients with CKD. However, the results of these trials have not yet been published in peer-reviewed literature. The primary endpoints of such trials typically include the assessment of efficacy in lowering PTH levels and the safety profile, with a particular focus on serum calcium and phosphate levels.

Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of compounds like lunacalcipol.

Animal Model of Secondary Hyperparathyroidism in CKD

A commonly used and well-established animal model is the 5/6 nephrectomy (subtotal nephrectomy) model in rats.

-

Procedure: The surgery is typically performed in two stages. In the first stage, two of the three branches of the left renal artery are ligated, inducing infarction of approximately two-thirds of the left kidney. One week later, a right total nephrectomy is performed.

-

Disease Progression: Over a period of several weeks (typically 4-8 weeks), the rats develop progressive chronic kidney disease characterized by elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), hyperphosphatemia, and secondary hyperparathyroidism.

-

Diet: The animals are maintained on a standard or a modified diet (e.g., high phosphorus) to modulate the severity of the hyperparathyroidism.

In Vivo Efficacy Study Design

-

Acclimation: Animals are acclimated for a period before the start of the experiment.

-

Grouping: Animals are randomized into different treatment groups (e.g., vehicle control, lunacalcipol low dose, lunacalcipol high dose, active comparator like calcitriol or paricalcitol).

-

Dosing: The test compounds are administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration (e.g., 2-4 weeks).

-

Sample Collection: Blood samples are collected at baseline and at various time points during the study for the measurement of serum PTH, calcium, phosphate, creatinine, and BUN. Urine may also be collected to assess urinary calcium and phosphate excretion.

-

Tissue Harvesting: At the end of the study, key tissues such as the parathyroid glands, kidneys, and bones (e.g., femur, tibia) are harvested for histological and molecular analyses.

Biochemical Analyses

-

Serum PTH: Measured using an enzyme-linked immunosorbent assay (ELISA) specific for intact rat PTH.

-

Serum Calcium and Phosphate: Measured using colorimetric assays.

-

Serum Creatinine and BUN: Measured using standard automated analyzers.

Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from the parathyroid glands.

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of key genes involved in PTH synthesis (e.g., prepro-PTH) and VDR signaling.

Visualizations

Signaling Pathway of Lunacalcipol

Caption: Mechanism of action of Lunacalcipol in a parathyroid cell.

Experimental Workflow for Preclinical Evaluation

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

Lunacalcipol represents a promising advancement in the management of secondary hyperparathyroidism in chronic kidney disease. Its unique dual mechanism of action, combining VDR agonism with CYP24A1 inhibition, offers the potential for effective PTH suppression with a reduced risk of hypercalcemia and hyperphosphatemia. The preclinical data, though limited in its public availability, supports this hypothesis. The forthcoming results from Phase II clinical trials will be critical in confirming the efficacy and safety of lunacalcipol in the patient population and in defining its place in the therapeutic armamentarium for CKD-MBD. Further research will also be needed to fully elucidate the long-term effects of this novel compound on bone metabolism and cardiovascular health in patients with CKD.

References

Unveiling the Molecular Landscape of Lunacalcipol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunacalcipol (also known as CTA018) is a novel vitamin D analog engineered with a distinctive dual mechanism of action, positioning it as a promising therapeutic agent, particularly in the context of secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD). This technical guide provides an in-depth exploration of the molecular targets of Lunacalcipol, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Molecular Targets and Mechanism of Action

Lunacalcipol's therapeutic efficacy stems from its simultaneous engagement with two key proteins involved in vitamin D signaling and metabolism: the Vitamin D Receptor (VDR) and the cytochrome P450 enzyme CYP24A1. This dual activity classifies it as a "Vitamin D Signal Amplifier."[1][2]

Vitamin D Receptor (VDR) Agonism

Lunacalcipol acts as a potent agonist of the Vitamin D Receptor. Upon binding to VDR, primarily in the parathyroid glands, it initiates a genomic signaling cascade. This leads to the recruitment of coactivator proteins and the regulation of gene expression, ultimately resulting in the suppression of parathyroid hormone (PTH) synthesis and secretion.[1][2] This action directly addresses the hallmark of SHPT.

CYP24A1 Inhibition

Concurrently, Lunacalcipol is a potent inhibitor of CYP24A1, a mitochondrial enzyme responsible for the catabolism of vitamin D hormones, including Lunacalcipol itself.[1][2] By binding to the substrate-binding pocket of CYP24A1, Lunacalcipol prevents the breakdown of the active drug, thereby prolonging its half-life and enhancing its therapeutic concentration and signaling potency at the target cells.[1][2] This targeted inhibition is a key differentiator from non-specific enzyme inhibitors.

Quantitative Analysis of Lunacalcipol's Molecular Interactions

The following table summarizes the key quantitative parameters that define Lunacalcipol's activity at its molecular targets.

| Parameter | Target | Value | Comparison | Reference |

| IC50 | CYP24A1 | 27 ± 6 nM | ~10-fold more potent than Ketoconazole (B1673606) (253 ± 20 nM) | [1][2][3][4][5] |

| VDR-mediated Gene Expression | VDR | 15-fold lower than 1α,25(OH)2D3 | Less potent than the endogenous ligand | [1][2][5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the molecular interactions of Lunacalcipol. These represent standard and widely accepted protocols in the field.

CYP24A1 Inhibition Assay

This assay determines the concentration of Lunacalcipol required to inhibit 50% of the CYP24A1 enzyme activity (IC50).

Objective: To quantify the inhibitory potency of Lunacalcipol against human CYP24A1.

Materials:

-

Human liver microsomes (pooled)

-

Lunacalcipol (test inhibitor)

-

Ketoconazole (positive control inhibitor)

-

1α,25-dihydroxyvitamin D3 (CYP24A1 substrate)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of Lunacalcipol, ketoconazole, and the CYP24A1 substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Add a range of concentrations of Lunacalcipol or ketoconazole to the incubation mixture. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the CYP24A1 substrate (1α,25-dihydroxyvitamin D3).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined period (e.g., 30-60 minutes) during which the enzyme metabolizes the substrate.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also contains an internal standard for analytical quantification.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite.

-

Data Analysis: Determine the percent inhibition of CYP24A1 activity at each Lunacalcipol concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

VDR-Mediated Transcriptional Activation Assay

This assay measures the ability of Lunacalcipol to activate the Vitamin D Receptor and induce the expression of a reporter gene.

Objective: To quantify the agonistic activity of Lunacalcipol on the VDR.

Materials:

-

Mammalian cell line (e.g., HEK293, COS-7, or a relevant human cell line)

-

Expression vector for human VDR

-

Reporter plasmid containing a Vitamin D Response Element (VDRE) upstream of a luciferase gene

-

A control plasmid for normalization (e.g., expressing Renilla luciferase)

-

Cell culture medium and reagents

-

Transfection reagent

-

Lunacalcipol

-

1α,25-dihydroxyvitamin D3 (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the chosen cell line in appropriate conditions. Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection, plate the cells in a multi-well plate and allow them to recover. Treat the cells with a range of concentrations of Lunacalcipol or the positive control, 1α,25-dihydroxyvitamin D3. Include a vehicle-only control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for VDR activation, gene transcription, and reporter protein expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Measure the firefly luciferase activity (from the reporter plasmid) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration. The resulting dose-response curve can be used to determine the EC50 (effective concentration for 50% of maximal response) and the maximal activation relative to the positive control.

In Vitro PTH Secretion Assay

This assay evaluates the ability of Lunacalcipol to suppress the secretion of parathyroid hormone from parathyroid tissue.

Objective: To determine the effect of Lunacalcipol on PTH secretion from parathyroid glands in an ex vivo setting.

Materials:

-

Freshly isolated parathyroid glands (e.g., from a rodent model or human tissue if available)

-

Culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics

-

Lunacalcipol

-

Calcium chloride solution to modulate calcium concentrations in the medium

-

Multi-well culture plates

-

CO2 incubator

-

PTH immunoassay kit (e.g., ELISA or ECLIA)

Procedure:

-

Tissue Preparation: Immediately after dissection, place the parathyroid glands in cold culture medium. The glands can be cultured whole or finely minced.

-

Organ Culture: Place the prepared parathyroid tissue into the wells of a culture plate containing culture medium with a specific calcium concentration (e.g., a low concentration to stimulate PTH secretion).

-